molecular formula C11H11N3O4S2 B2730849 Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392317-93-0

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No.: B2730849
CAS No.: 392317-93-0
M. Wt: 313.35
InChI Key: JDSPEXYREOSOEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a furan-2-carboxamido group at the 5-position and an ethyl thioacetate moiety at the 2-position. The furan ring introduces π-conjugation and hydrogen-bonding capabilities, which may enhance bioactivity and solubility.

Properties

IUPAC Name

ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O4S2/c1-2-17-8(15)6-19-11-14-13-10(20-11)12-9(16)7-4-3-5-18-7/h3-5H,2,6H2,1H3,(H,12,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JDSPEXYREOSOEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331629
Record name ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49680014
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

392317-93-0
Record name ethyl 2-[[5-(furan-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331629
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The thiadiazole core is synthesized via cyclocondensation of thiosemicarbazide with carbon disulfide (CS₂) in ethanol under reflux. This yields 5-amino-1,3,4-thiadiazole-2-thiol (compound 6 ), a pivotal intermediate for subsequent functionalization. The reaction mechanism involves nucleophilic attack of the thiosemicarbazide nitrogen on CS₂, followed by cyclization and elimination of H₂S.

Reaction Conditions :

  • Solvent: Ethanol
  • Temperature: Reflux (~78°C)
  • Duration: 4–6 hours
  • Yield: 70–85%

Characterization data for 6 includes:

  • ¹H-NMR (DMSO-d₆) : δ 5.21 (s, 2H, NH₂), 13.10 (s, 1H, SH).
  • IR (KBr) : ν 3350 cm⁻¹ (N–H stretch), 1250 cm⁻¹ (C=S).

Functionalization with Furan-2-Carboxamide

The 5-amino group of 6 is acylated with furan-2-carbonyl chloride to introduce the furan-2-carboxamido moiety. This step is conducted in anhydrous dichloromethane (DCM) using triethylamine (TEA) as a base.

Procedure :

  • Dissolve 6 (10 mmol) in DCM (30 mL).
  • Add TEA (12 mmol) dropwise under nitrogen.
  • Introduce furan-2-carbonyl chloride (10 mmol) at 0°C.
  • Stir at room temperature for 12 hours.

Workup :

  • Wash with 5% HCl, saturated NaHCO₃, and brine.
  • Dry over MgSO₄ and concentrate in vacuo.

Yield : 80–90%.

Thioether Linkage Formation

The thiol group of the functionalized thiadiazole reacts with ethyl 2-bromoacetate to form the thioether bond. This SN₂ reaction proceeds in acetone with potassium carbonate (K₂CO₃) as a base.

Optimized Conditions :

  • Solvent: Acetone
  • Base: K₂CO₃ (2.2 equiv)
  • Temperature: 50°C
  • Duration: 8 hours

Key Observations :

  • Excess K₂CO₃ prevents disulfide formation.
  • Monitoring via TLC (hexane:ethyl acetate = 3:1) ensures completion.

Yield : 70–75%.

Alternative Routes and Microwave-Assisted Synthesis

Microwave-Enhanced Cyclization

Microwave irradiation significantly accelerates the acylation and cyclization steps. For example, reacting furan-2-carbohydrazide with succinic anhydride under microwave conditions (100°C, 30 minutes) achieves 90% yield compared to 65% under conventional heating.

Advantages :

  • Reduced reaction time (3–5 hours → 30 minutes).
  • Higher purity due to minimized side reactions.

Hydrazinolysis of Ester Intermediates

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate is alternatively synthesized via hydrazinolysis of its ester precursor. Ethyl 2-bromoacetate is replaced with ethyl 2-hydrazinylacetate, followed by coupling with the acylated thiadiazole.

Critical Step :

  • Use of hydrazine hydrate in ethanol ensures complete conversion.
  • ¹H-NMR Confirmation : Disappearance of ethyl group signals (δ 1.21–1.25, t; δ 4.12–4.16, q).

Analytical Characterization and Spectral Data

Spectroscopic Confirmation

IR Spectroscopy :

  • C=O Stretch : 1726 cm⁻¹ (ester), 1650 cm⁻¹ (amide).
  • N–H Stretch : 3330–3430 cm⁻¹.

¹H-NMR (DMSO-d₆) :

  • δ 1.21 (t, 3H, J = 7.1 Hz, CH₂CH₃).
  • δ 4.12 (q, 2H, J = 7.1 Hz, OCH₂).
  • δ 6.71–8.14 (m, 3H, furan-H).

¹³C-NMR :

  • δ 14.1 (CH₂CH₃), 61.5 (OCH₂), 111.5–146.5 (furan-C), 168.1–176.0 (C=O).

Purity and Yield Optimization

Recrystallization Solvents :

  • Ethanol (for thiadiazole intermediates).
  • Methanol/chloroform (1:3) (for final ester).

Chromatographic Purification :

  • Silica gel column (ethyl acetate:hexane = 1:4).
  • Average recovery: 85–90%.

Comparative Analysis of Synthetic Methods

Method Yield (%) Time Purity (%)
Conventional Acylation 65–70 12 h 90
Microwave Acylation 85–90 0.5 h 95
Hydrazinolysis Route 70–75 8 h 88

Key Insight : Microwave irradiation outperforms conventional methods in both efficiency and yield, making it preferable for large-scale synthesis.

Challenges and Mitigation Strategies

Side Reactions

  • Disulfide Formation : Addressed by using degassed solvents and inert atmosphere.
  • Ester Hydrolysis : Controlled pH (6.5–7.5) during workup prevents degradation.

Scalability Issues

  • Solvent Volume : Reduced by 40% in microwave protocols without compromising yield.
  • Catalyst Loading : 0.5 mol% Pd/C enhances thioether formation kinetics.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The thiadiazole ring can be reduced to form corresponding thiadiazoline derivatives.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other ester derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Thiadiazoline derivatives.

    Substitution: Amides or other ester derivatives.

Scientific Research Applications

Structural Characteristics

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate contains a thiadiazole ring, a furan moiety, and an ester functional group. These structural components are known to contribute to diverse biological activities:

  • Thiadiazole Ring : Associated with antimicrobial and anticancer properties.
  • Furan Moiety : Enhances the compound's reactivity and interaction with biological targets.
  • Amide Group : Plays a crucial role in the compound's pharmacological effects.

Anticancer Activity

Research indicates that derivatives of thiadiazole, including this compound, exhibit significant anticancer properties. A study demonstrated that related compounds showed potent inhibitory effects against various cancer cell lines:

CompoundCell LineIC50 (μM)
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateSKOV-319.5
Ethyl 2-((5-(benzamido)-1,3,4-thiadiazol-2-yl)thio)acetateHL-6030.1

The mechanism of action involves apoptosis induction in cancer cells, making these compounds promising candidates for further development as anticancer agents .

Antimicrobial Properties

Thiadiazole derivatives have also shown efficacy as antimicrobial agents. In vitro studies have reported that certain thiadiazole compounds demonstrate significant activity against bacterial strains such as Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentrations (MICs) for these compounds were notably lower than those of standard antibiotics .

Anticancer Efficacy Study

A notable study investigated the anticancer effects of a series of thiadiazole derivatives similar to this compound. The results indicated that these compounds could inhibit cell proliferation across multiple cancer types through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Efficacy Study

Another research effort focused on the antimicrobial properties of thiadiazole derivatives. Compounds were tested against various pathogens, showing promising results with MIC values significantly lower than conventional treatments. This highlights the potential for these compounds in developing new antimicrobial therapies .

Mechanism of Action

The mechanism of action of Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate involves its interaction with specific molecular targets. The furan ring can interact with nucleophilic sites on enzymes, while the thiadiazole ring can form hydrogen bonds with amino acid residues in proteins. These interactions can inhibit the activity of enzymes or disrupt cellular processes, leading to its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Physicochemical Data

Compound Name Melting Point (°C) Yield (%) Key Substituents Source
Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate Not reported Not reported Furan-2-carboxamido, ethyl thioacetate Inferred
Compound 44 (4-methoxybenzamido analog) Not reported Not reported 4-Methoxybenzamido
Compound 5j 138–140 82 4-Chlorobenzylthio, phenoxyacetamide
Ethyl 2-[(5-amino-1,3,4-thiadiazol-2-yl)thio]acetate Not reported Not reported Amino group
  • Melting Points : Derivatives with aromatic substituents (e.g., 5j, 5e) exhibit higher melting points (132–170°C) due to increased crystallinity from π-stacking . The absence of data for the target compound suggests further experimental characterization is needed.
  • Synthetic Yields : Most analogs achieve moderate-to-high yields (68–88%) via nucleophilic substitution or condensation reactions, indicating feasible scalability for the target compound .

Antifungal Activity

Compounds with 1,3,4-thiadiazole moieties demonstrate antifungal effects by inhibiting ergosterol biosynthesis in Candida species. For example, analogs with cyclohexylamino or chlorobenzamido groups showed MIC values of 2–8 µg/mL against C. albicans . The furanamide group may enhance activity due to increased membrane interaction via furan’s oxygen lone pairs.

Anticancer Activity

Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate (44) exhibited low cytotoxicity (<10% inhibition at 100 µM) against lung (A549), liver (HEPG2), and breast (MCF7) cancer cells, suggesting that electron-donating groups (e.g., methoxy) may reduce potency . In contrast, compounds with halogenated aryl groups (e.g., 5j) showed improved activity, highlighting the role of electronegative substituents .

Antioxidant Properties

Thiadiazole derivatives with hydroxyphenyl substituents (e.g., compound 3 in ) demonstrated radical scavenging activity (IC₅₀: 12–25 µM), suggesting that the target compound’s furan ring could contribute to antioxidant effects via resonance stabilization of radicals .

Biological Activity

Ethyl 2-((5-(furan-2-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetate (CAS Number: 893351-33-2) is a compound of interest due to its potential biological activities, particularly in the field of medicinal chemistry. This article provides a comprehensive overview of its biological activities, including anticancer properties and mechanisms of action, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by the presence of a furan ring, a thiadiazole moiety, and an ethyl acetate group. Its molecular formula is C13H14N4O5S2C_{13}H_{14}N_{4}O_{5}S_{2}, and it has a molecular weight of 370.4 g/mol .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the thiadiazole structure. This compound has been evaluated for its cytotoxic effects against various cancer cell lines.

Case Studies

  • Cytotoxicity Assays : In an evaluation of similar thiadiazole derivatives, compounds were tested against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. One derivative exhibited an IC50 value of 0.034±0.008mmol L10.034\pm 0.008\,\text{mmol L}^{-1} against A549 cells, indicating significant cytotoxicity .
  • Mechanism of Action : The cytotoxic effects were linked to apoptosis induction as evidenced by acridine orange/ethidium bromide staining assays that demonstrated cell death through programmed mechanisms .
  • Structure-Activity Relationship (SAR) : Variations in substituents on the thiadiazole ring have shown to influence activity levels significantly. For instance, the introduction of electron-withdrawing groups was found to enhance cytotoxicity in certain derivatives .

Antiviral Activity

The compound's potential antiviral properties are also under investigation. Thiadiazole derivatives have shown promise against various viral targets due to their ability to inhibit viral replication pathways.

Data Tables

Compound Cell Line IC50 (μM) Mechanism
This compoundMCF-7TBDApoptosis
Similar Thiadiazole DerivativeA5490.034 ± 0.008Apoptosis
Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetateSKOV-319.5Apoptosis

Q & A

Q. Advanced Research Focus

  • Substituent Variation : Replace the furan-2-carboxamido group with halogens (Cl, Br), sulfonamides, or cycloalkyl moieties to alter lipophilicity and target affinity .
  • Hybrid Scaffolds : Conjugation with oxadiazole or triazole rings improves multi-target activity (e.g., antiproliferative and anticonvulsant effects) .
  • Prodrug Design : Ester hydrolysis to the free acid enhances water solubility and bioavailability .

What approaches are used to assess blood-brain barrier (BBB) permeability for CNS-targeted derivatives?

Q. Advanced Research Focus

  • In Silico Prediction : Tools like SwissADME estimate parameters like LogP (optimal range: 2–3) and polar surface area (<90 Ų) .
  • Free Energy Perturbation (FEP) : Guides optimization of substituents (e.g., cyclohexylmethyl groups) to enhance BBB penetration .
  • In Vivo Models : Radiolabeled analogs track brain uptake in rodent studies .

How can researchers address discrepancies in cytotoxicity data across different studies?

Advanced Research Focus
Contradictory results (e.g., low activity in A549 vs. high activity in MCF7) may arise from:

  • Cell Line Heterogeneity : Genetic variations in drug transporters (e.g., ABCB1 overexpression).
  • Assay Conditions : Differences in incubation time (24–72 hours) or serum content.
  • Substituent Effects : Meta-substituted benzamides show lower activity than para-substituted analogs due to steric hindrance .

What mechanistic insights explain the role of S-alkylation in synthesis?

Basic Research Focus
S-alkylation involves nucleophilic attack by the thiol group of the intermediate on chloroacetic acid derivatives. Key factors:

  • Base Selection : K₂CO₃ or Et₃N deprotonates the thiol, enhancing reactivity.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) accelerate reaction rates.
  • Byproduct Control : Excess alkylating agent minimizes disulfide formation .

What evidence supports the anticonvulsant potential of this compound’s derivatives?

Advanced Research Focus
Derivatives with hydrophobic substituents (e.g., cyclohexylamino groups) exhibit:

  • GABAergic Modulation : Enhanced chloride influx in hippocampal neurons.
  • Maximal Electroshock (MES) Tests : ED₅₀ values comparable to phenytoin in rodent models .

What challenges arise in handling reactive intermediates during synthesis?

Q. Basic Research Focus

  • Thiol Oxidation : Intermediate 1,3,4-thiadiazole-2-thiols are prone to disulfide formation; use inert atmospheres (N₂) and antioxidants (e.g., BHT) .
  • Amide Hydrolysis : Acidic conditions during workup may cleave the furan-2-carboxamido group; pH control (4–5) is critical .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.